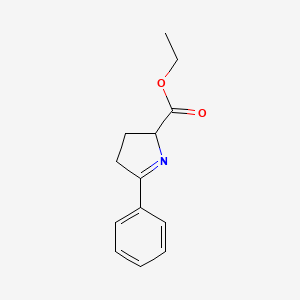
Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester: is an organic compound with the molecular formula C13H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the condensation of an appropriate amine with a substituted acyl chloride or ester. One common method involves the reaction of 5-phenyl-3,4-dihydro-2H-pyrrole with ethyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as polymers and coatings. It is also employed in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester
- 5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester
- 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Comparison: Compared to its similar compounds, Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate exhibits unique properties due to the presence of the ethyl ester group. This group can influence the compound’s solubility, reactivity, and biological activity. The ethyl ester derivative may have different pharmacokinetic and pharmacodynamic profiles compared to the methyl ester or the free acid form .
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI-Schlüssel |
JZOJNMJUFNGUBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















